4-Hydroxydebrisoquine

Pharmacogenomics Drug Metabolism CYP2D6 Phenotyping

4-Hydroxydebrisoquine (4-OHDEB) is the indispensable reference standard for quantifying CYP2D6 activity via the historical gold-standard debrisoquine metabolic ratio (urinary debrisoquine/4-hydroxydebrisoquine). Unlike interchangeable probes (sparteine, dextromethorphan), 4-OHDEB defines the genotype-phenotype correlations validated across decades of pharmacogenetic research. Its unique metabolic fate as precursor to 3,4-dehydrodebrisoquine makes it essential for studies addressing unexplained MR variability. Procure this pure reference standard for HPLC, GC-MS, or CE method development and validation studies requiring the canonical CYP2D6 phenotype predictor.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 59333-79-8
Cat. No. B023357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxydebrisoquine
CAS59333-79-8
Synonyms4-hydroxydebrisoquin
4-hydroxydebrisoquin sulfate (2:1)
4-hydroxydebrisoquine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1C(=N)N)O
InChIInChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12)
InChIKeyAKFURXZANOMQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxydebrisoquine (CAS 59333-79-8): A Critical CYP2D6 Probe Metabolite for Phenotyping and Analytical Method Validation


4-Hydroxydebrisoquine (4-OHDEB), CAS 59333-79-8, is the principal oxidative metabolite of the antihypertensive agent debrisoquine, formed specifically via the cytochrome P450 enzyme CYP2D6 [1]. It is a tetrahydroisoquinoline derivative with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . The compound is primarily utilized as an analytical standard and a biomarker for assessing CYP2D6 enzyme activity and its well-characterized genetic polymorphism, which classifies individuals as extensive (EM) or poor metabolizers (PM) [2].

Why 4-Hydroxydebrisoquine Cannot Be Replaced by Other CYP2D6 Metabolites or In-Class Compounds for Critical Applications


In-class CYP2D6 probes like sparteine and dextromethorphan, or other debrisoquine metabolites (e.g., 5-,6-,7-,8-hydroxydebrisoquine), are not functionally interchangeable with 4-hydroxydebrisoquine. As the major metabolite of debrisoquine [1], 4-OHDEB is the defining component of the established debrisoquine metabolic ratio (MR), which is calculated as urinary debrisoquine/4-hydroxydebrisoquine and remains the historical gold standard for CYP2D6 phenotyping [2]. Furthermore, its specific role as a precursor to the novel, activity-modifying metabolite 3,4-dehydrodebrisoquine reveals a unique metabolic fate that directly impacts the interpretation of this widely used phenotypic ratio [3]. This distinct metabolic pathway and its foundational role in the MR mean that substituting 4-OHDEB with another metabolite or probe would invalidate the established quantitative correlations between genotype, metabolic ratio, and predicted phenotype.

Quantitative Evidence for 4-Hydroxydebrisoquine Differentiation vs. Analogs


Major Metabolite Status and Quantified Urinary Recovery vs. Other Hydroxylated Metabolites

4-Hydroxydebrisoquine is the quantitatively major metabolite of debrisoquine in humans, a key differentiator from the several other identified hydroxylated metabolites. In a study of five healthy subjects administered a single 32 mg oral dose of [14C]-debrisoquine, 4-hydroxydebrisoquine was confirmed as the major metabolite, while significant amounts of 5-, 6-, 7- and 8-hydroxydebrisoquine were also formed [1]. This establishes its primacy for use in the standard urinary metabolic ratio calculation.

Pharmacogenomics Drug Metabolism CYP2D6 Phenotyping

Role as Precursor to the Novel Metabolite 3,4-Dehydrodebrisoquine That Affects the Metabolic Ratio

Unlike other probes, 4-hydroxydebrisoquine is the exclusive precursor to 3,4-dehydrodebrisoquine, a novel metabolite that significantly impacts the CYP2D6 metabolic ratio. A study found that 3,4-dehydrodebrisoquine is excreted variably in urine, comprising 3.1–27.6% of the dose in extensive metabolizers (EMs) and 0–2.1% in poor metabolizers (PMs) [1]. This secondary metabolism directly challenges the accuracy of the traditional debrisoquine/4-hydroxydebrisoquine ratio as a pure measure of 4-hydroxylation capacity, providing a unique, compound-specific source of intragenotype variability.

Pharmacokinetics Drug Metabolism CYP2D6 Genotyping

Lack of Significant Correlation with Sparteine Metabolic Ratios in Some Populations

While debrisoquine and sparteine metabolism are generally linked, the specific metabolic ratio involving 4-hydroxydebrisoquine does not always correlate strongly with sparteine-derived ratios. A study in Nigerians found no significant correlation between the debrisoquine/4-hydroxydebrisoquine (D/HD) ratio and the sparteine/dehydrosparteine (S/DHS) ratio (rs = 0.31, n = 38) [1]. This contrasts with the stronger correlations observed in Caucasian populations and highlights that the 4-hydroxydebrisoquine-based ratio provides distinct, population-specific information.

Pharmacogenomics Population Pharmacokinetics CYP2D6 Phenotyping

In Vitro Competitive Inhibition by Sparteine Confirms Shared Enzyme but Distinct Kinetic Behavior

In vitro studies confirm that 4-hydroxydebrisoquine formation is competitively inhibited by sparteine, validating their shared dependence on CYP2D6. However, the quantitative kinetic parameters differ. Using a radiometric assay in human liver microsomes, 4-hydroxydebrisoquine formation exhibited a Km of 70-120 μM and Vmax of 8-24 pmol/min/mg protein [1]. This specific kinetic profile is distinct from other CYP2D6 substrates and is essential for accurate in vitro-in vivo extrapolation and for studies on the mechanism of CYP2D6 inhibition.

Enzyme Kinetics CYP2D6 Drug-Drug Interaction

Distinct Detectability in HPLC/UV Assays Compared to Other CYP2D6 Probe Metabolites

The analytical sensitivity for detecting 4-hydroxydebrisoquine via HPLC/UV differs from that of other CYP2D6 metabolite probes, which is a critical factor for method selection. The minimal detectable level of 4-hydroxydebrisoquine was reported as 0.8 ng/mL [1]. In contrast, under similar HPLC conditions, the detectable levels for the metabolites of other common probes, such as 1‘-hydroxybufuralol (a bufuralol metabolite) and dextrorphan (a dextromethorphan metabolite), were 0.1 ng/mL [1]. This 8-fold difference in assay sensitivity can be a deciding factor when selecting a probe and analytical method for low-concentration studies.

Analytical Chemistry Method Validation Bioanalysis

Optimal Application Scenarios for Procuring 4-Hydroxydebrisoquine Based on Quantitative Evidence


Validating and Refining CYP2D6 Phenotyping in Pharmacogenomic Studies

4-Hydroxydebrisoquine is the essential analyte for any study that seeks to validate or refine CYP2D6 phenotype predictions using the debrisoquine metabolic ratio (MR). Given the evidence that the novel metabolite 3,4-dehydrodebrisoquine, formed from 4-OHDEB, confounds the traditional MR [1], procuring the pure compound is necessary for in vivo or in vitro experiments designed to quantify this secondary pathway and improve the accuracy of genotype-phenotype correlations.

Developing and Cross-Validating Analytical Methods for CYP2D6 Activity

As the reference standard for the major debrisoquine metabolite, 4-hydroxydebrisoquine is indispensable for developing, validating, and cross-validating analytical methods (HPLC, GC-MS, CE) aimed at measuring CYP2D6 activity in biological matrices [1]. Its distinct detectability profile (e.g., 0.8 ng/mL by HPLC) [2] makes it a necessary standard when adapting or comparing methods originally developed for debrisoquine phenotyping.

Investigating Population-Specific Variability in CYP2D6 Probe Correlations

For researchers studying pharmacogenetic variation across different ethnic groups, 4-hydroxydebrisoquine is a critical tool. The evidence that its metabolic ratio does not always correlate with sparteine ratios in certain populations (e.g., rs = 0.31 in Nigerians) [1] demonstrates that its use can uncover population-specific differences in CYP2D6 regulation and activity that would be missed by relying solely on other probes.

Conducting In Vitro CYP2D6 Inhibition and Kinetic Studies with Debrisoquine

In vitro studies focusing on the specific kinetics of debrisoquine 4-hydroxylation or on drug interactions that are known to affect this pathway require the pure metabolite for calibration and quantification. The defined kinetic parameters (Km of 70-120 μM, Vmax of 8-24 pmol/min/mg protein) [1] provide a quantitative benchmark that is only relevant when using 4-hydroxydebrisoquine as the analyte, making it essential for this line of investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxydebrisoquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.